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Compound of Interest

Compound Name: Furfuryl mercaptan

Cat. No.: B060905

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furfuryl mercaptan
(also known as 2-furanmethanethiol) in the development of synthetic meat flavors. Furfuryl
mercaptan is a potent, sulfur-containing volatile compound that is a key contributor to the
characteristic aroma of cooked meat, making it an essential tool for creating authentic and
appealing meat analogues.

Introduction and Chemical Profile

Furfuryl mercaptan is a critical flavor compound formed during the thermal processing of food
through the Maillard reaction.[1][2] It is naturally found in cooked beef, pork, chicken, and
roasted coffee.[1][3][4] Its potent, low-threshold aroma provides the savory, roasted, and meaty
notes that are often lacking in plant-based meat alternatives.[5][6] Understanding its chemical
properties, sensory thresholds, and reaction mechanisms is crucial for its effective application.

While highly effective, furfuryl mercaptan is a volatile and reactive compound. Its stability can
be affected by oxidative conditions, and it can interact with other food matrix components.[5][7]
[8] Therefore, its application requires precise control over concentration and may benefit from
advanced delivery systems like encapsulation to ensure flavor release occurs during cooking
rather than during storage.[9][10]

Table 1: Chemical and Physical Properties of Furfuryl Mercaptan
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Property

IUPAC Name

Value

(Furan-2-yl)methanethiol[5][11]

Common Names

2-Furfurylthiol, Coffee mercaptan[1][12]

CAS Number 98-02-2[11][13]
FEMA Number 2493[3][4]
Molecular Formula CsHeOS[9][11]

Molecular Weight 114.17 g/mol [3]
Appearance Colorless to pale yellow liquid[1][11]
) Roasted, coffee-like, savory, meaty, sulfurous[3]
Odor Profile
[4][6]
Boiling Point 155 °C[3]

| Solubility | Soluble in oils, insoluble in water[9] |

Quantitative Data: Sensory Thresholds and
Recommended Use Levels

The potency of furfuryl mercaptan necessitates careful dosage control. At optimal levels, it

imparts desirable meaty and roasted notes; however, at higher concentrations, it can produce

an unpleasant stale or overly sulfurous character.[6]

Table 2: Sensory Thresholds and Application Levels for Furfuryl Mercaptan
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Parameter Concentration Resulting Flavor Profile

The lowest concentration

Odor Threshold (in water) 0.005 - 0.01 ppb (ng/kg) at which the odor is
detectable.[6][12]

The lowest concentration at
Flavor Threshold (in water) 0.04 ppb which the taste is detectable.
[6]

Described as characteristic
Optimal Use Range 0.1-1.0 ppb coffee-like and roasted notes.
[6]

Can be perceived as stale and

High Concentration 5.0-10.0 ppb
overly sulfurous.[6]

| Recommended Use Level (in final consumer product) | 0.0001 - 0.5 ppm | Typical range for

imparting desired flavor notes in various food applications.[4][6] |

Mechanism of Formation: The Maillard Reaction

The desirable meaty flavor of furfuryl mercaptan is generated through the Maillard reaction, a
complex series of chemical reactions between amino acids and reducing sugars at elevated
temperatures.[14] The key precursors for furfuryl mercaptan are a sulfur-containing amino
acid, typically cysteine, and a reducing sugar, such as ribose or xylose.[9][15] The reaction of
furfural (a product of sugar degradation) with hydrogen sulfide (from cysteine degradation)
yields furfuryl mercaptan.[14][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b060905?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

